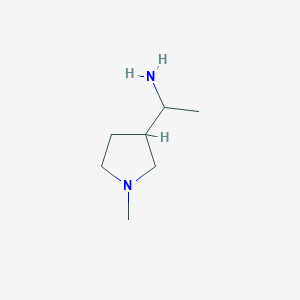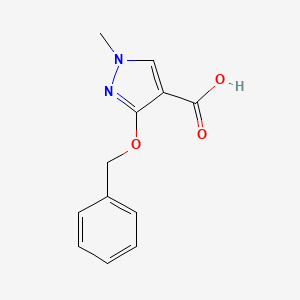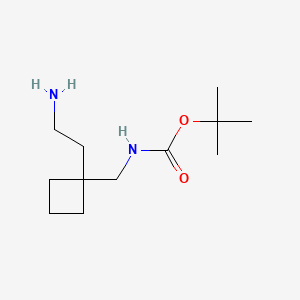
tert-Butyl ((1-(2-aminoethyl)cyclobutyl)methyl)carbamate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
tert-Butyl ((1-(2-aminoethyl)cyclobutyl)methyl)carbamate is a chemical compound that belongs to the class of carbamates. It is characterized by the presence of a tert-butyl group, a cyclobutyl ring, and an aminoethyl side chain. This compound is often used as a building block in organic synthesis and has applications in various fields such as medicinal chemistry and materials science.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl ((1-(2-aminoethyl)cyclobutyl)methyl)carbamate typically involves the reaction of tert-butyl chloroformate with 1-(2-aminoethyl)cyclobutylmethanol. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is usually stirred at room temperature for several hours to ensure complete conversion.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction conditions such as temperature, pressure, and reactant concentrations can lead to higher purity and consistent quality of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
tert-Butyl ((1-(2-aminoethyl)cyclobutyl)methyl)carbamate can undergo various chemical reactions, including:
Oxidation: The aminoethyl side chain can be oxidized to form corresponding oxo derivatives.
Reduction: The carbamate group can be reduced to form amines.
Substitution: The tert-butyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.
Substitution: Reagents such as alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed
Oxidation: Oxo derivatives of the aminoethyl side chain.
Reduction: Amines derived from the reduction of the carbamate group.
Substitution: Various substituted carbamates depending on the reagents used.
Wissenschaftliche Forschungsanwendungen
tert-Butyl ((1-(2-aminoethyl)cyclobutyl)methyl)carbamate has several scientific research applications:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Employed in the study of enzyme inhibitors and receptor ligands.
Medicine: Investigated for its potential use in drug development, particularly in the design of prodrugs and bioactive compounds.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Wirkmechanismus
The mechanism of action of tert-Butyl ((1-(2-aminoethyl)cyclobutyl)methyl)carbamate involves its interaction with molecular targets such as enzymes and receptors. The compound can act as an inhibitor or modulator of specific biological pathways, depending on its structure and functional groups. The carbamate group can form covalent bonds with active site residues of enzymes, leading to inhibition of enzyme activity.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- tert-Butyl N-(2-aminoethyl)-N-methylcarbamate
- tert-Butyl N-(2-aminoethyl)carbamate
- tert-Butyl N-(2-hydroxyethyl)carbamate
Uniqueness
tert-Butyl ((1-(2-aminoethyl)cyclobutyl)methyl)carbamate is unique due to the presence of the cyclobutyl ring, which imparts distinct steric and electronic properties. This structural feature can influence the compound’s reactivity and interaction with biological targets, making it a valuable scaffold in medicinal chemistry and drug design.
Eigenschaften
Molekularformel |
C12H24N2O2 |
|---|---|
Molekulargewicht |
228.33 g/mol |
IUPAC-Name |
tert-butyl N-[[1-(2-aminoethyl)cyclobutyl]methyl]carbamate |
InChI |
InChI=1S/C12H24N2O2/c1-11(2,3)16-10(15)14-9-12(7-8-13)5-4-6-12/h4-9,13H2,1-3H3,(H,14,15) |
InChI-Schlüssel |
CEUZCXIDIWNZRL-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(C)OC(=O)NCC1(CCC1)CCN |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-Oxa-6-azabicyclo[3.2.1]octane-1-carboxylicacidhydrochloride](/img/structure/B13572442.png)
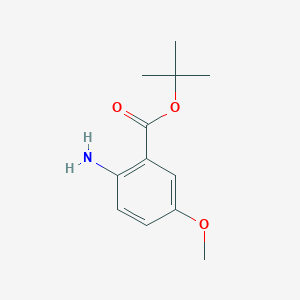
![N-[(adamantan-1-yl)methyl]-2,3-dichlorobenzamide](/img/no-structure.png)
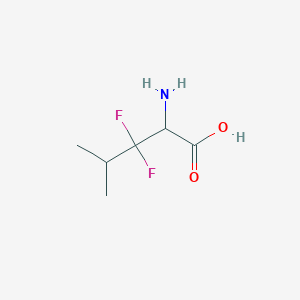
![1-[2-(2-Methoxy-4-methylphenyl)ethyl]piperazine](/img/structure/B13572465.png)
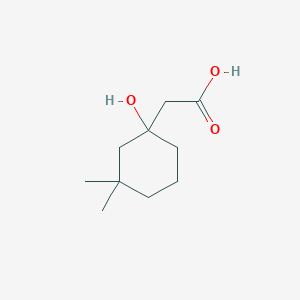
![5-nitro-N-[4-(pyrrolidine-1-sulfonyl)phenyl]thiophene-2-carboxamide](/img/structure/B13572469.png)
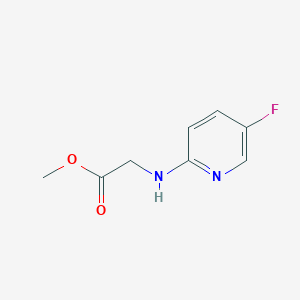
![Tert-butyl 3-[2-(tert-butoxycarbonylamino)ethyl]-3-hydroxy-azetidine-1-carboxylate](/img/structure/B13572483.png)
